

# Application Notes and Protocols for I-Bet151

## Cell Culture Treatment

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### Compound of Interest

Compound Name: *I-Bet151*

Cat. No.: *B607756*

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## For Researchers, Scientists, and Drug Development Professionals

### Introduction

**I-Bet151** (also known as GSK1210151A) is a potent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers. Dysregulation of BET protein activity is implicated in the pathogenesis of various cancers, making them attractive therapeutic targets.[1][2] **I-Bet151** exerts its anti-cancer effects by inducing cell cycle arrest, apoptosis, and senescence in a variety of hematological malignancies and solid tumors.[3][4] Its mechanism of action involves the modulation of key signaling pathways, including the Hedgehog, NF-κB, and Notch pathways.[2][5]

These application notes provide detailed protocols for the treatment of cancer cell lines with **I-Bet151** and subsequent analysis of its effects on cell viability, apoptosis, and cell cycle progression.

## Data Presentation

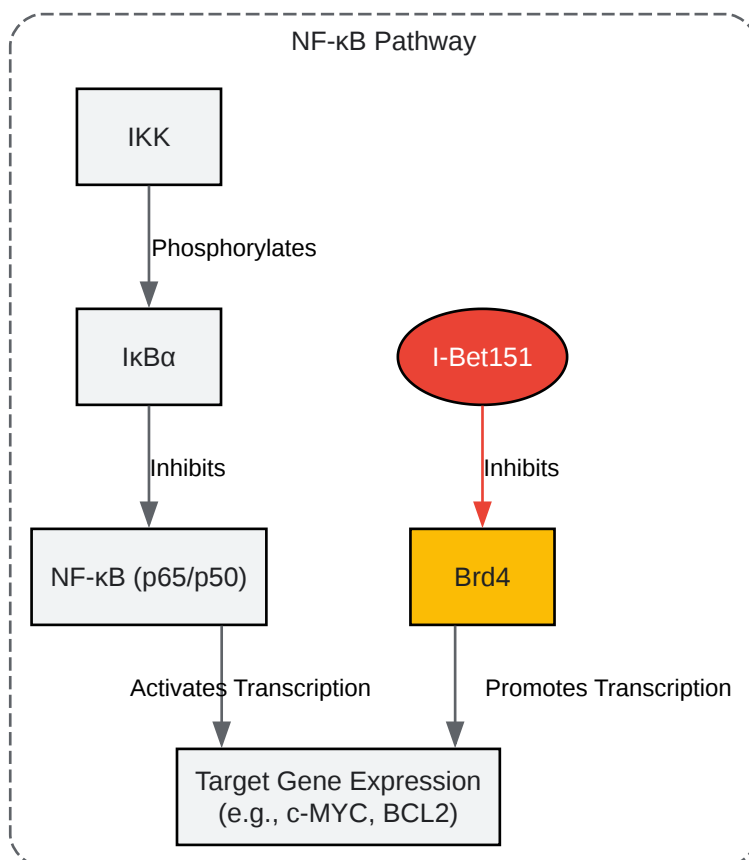
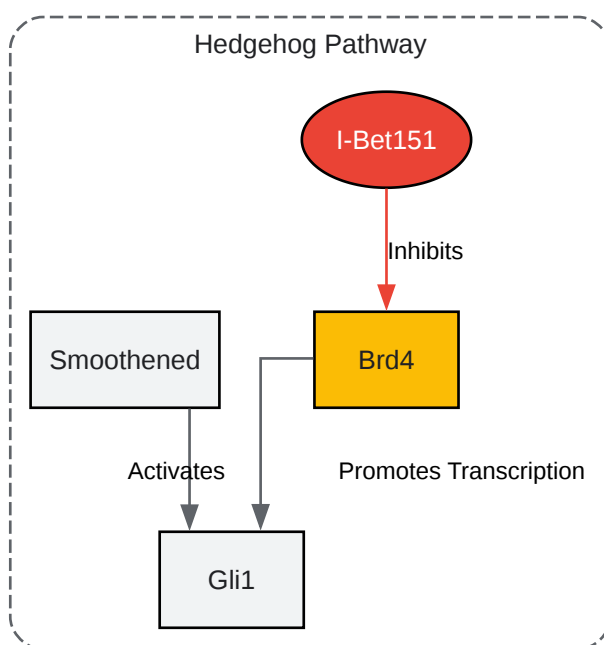
Table 1: In Vitro Potency of **I-Bet151**

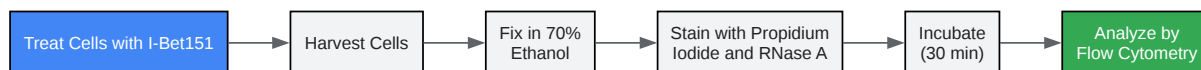
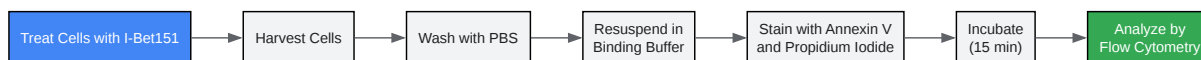
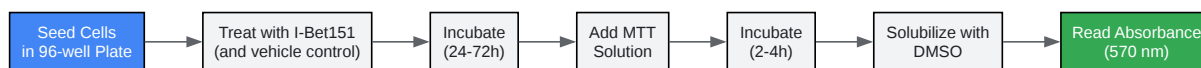
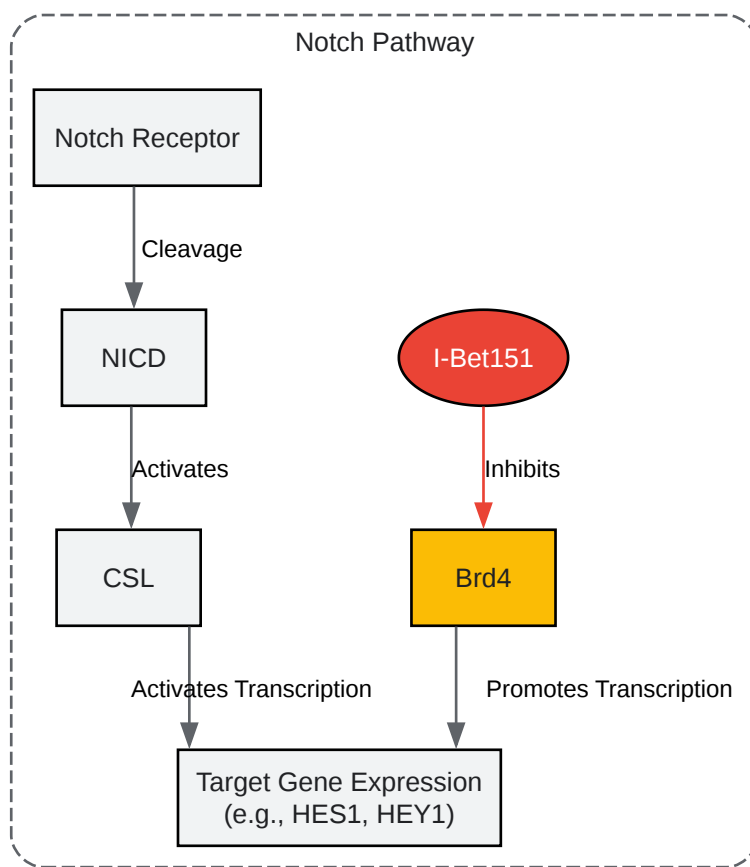
This table summarizes the half-maximal inhibitory concentration (IC50) and pIC50 values of **I-Bet151** against BET proteins and various cancer cell lines.

Target	Assay Type	Potency (IC50/pIC50)	Reference
BRD2	Cell-free	pIC50: 6.3	[6]
BRD3	Cell-free	pIC50: 6.6	[6]
BRD4	Cell-free	pIC50: 6.1	[6]
MV4;11 (MLL-fusion)	Cell-based	15 nM	[7]
RS4;11 (MLL-fusion)	Cell-based	192 nM	[7]
MOLM13 (MLL-fusion)	Cell-based	35 nM	[7]
NOMO1 (MLL-fusion)	Cell-based	43 nM	[7]

## Signaling Pathways Modulated by I-Bet151

**I-Bet151** has been shown to interfere with multiple oncogenic signaling pathways by inhibiting the transcriptional activity of key regulatory factors.





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